1,3-Dipropylxanthine

Vue d'ensemble

Description

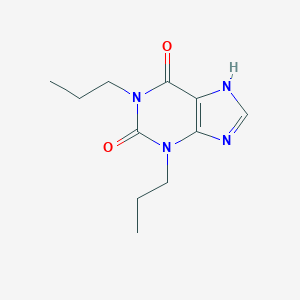

1,3-Dipropylxanthine: is a xanthine derivative with the molecular formula C11H16N4O2 . It is a purine-based compound that has been studied for its pharmacological properties, particularly as an antagonist of adenosine receptors. This compound is structurally related to caffeine and theophylline, which are well-known stimulants found in coffee and tea.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Dipropylxanthine can be synthesized through various methods. One common approach involves the alkylation of xanthine derivatives. For instance, the reaction of xanthine with propyl iodide in the presence of a base such as potassium carbonate can yield this compound. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Dipropylxanthine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the purine ring system.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthine oxides, while substitution reactions can introduce various functional groups into the purine ring.

Applications De Recherche Scientifique

Pharmacological Applications

Adenosine Receptor Antagonism

DPCPX is primarily recognized for its ability to selectively antagonize the adenosine A1 receptor. This property has made it a valuable tool in studying the physiological and pathological roles of adenosine signaling. Research has shown that DPCPX can competitively inhibit the inhibition of adenylate cyclase activity via A1 receptors, demonstrating its high selectivity with Ki-values of 0.45 nM at the A1 receptor compared to 330 nM at the A2 receptor .

Therapeutic Implications

The antagonism of adenosine receptors by DPCPX has therapeutic implications in conditions such as sleep apnea and cardiac ischemia. For instance, studies have indicated that DPCPX does not block the protective effects of ischemic preconditioning in rabbit hearts, suggesting potential benefits in cardiac protection during ischemic events . Furthermore, its role in sleep regulation highlights its potential as a therapeutic target for sleep disorders .

Neuroscience Research

Cognitive Function and Neuroprotection

DPCPX's ability to modulate adenosine signaling has implications for cognitive function and neuroprotection. Research indicates that antagonists like DPCPX can enhance cognitive performance by blocking the inhibitory effects of adenosine on neurotransmission . This property is particularly relevant in the context of neurodegenerative diseases where adenosine signaling may contribute to neuronal death.

Neuroimaging Studies

DPCPX has been utilized in neuroimaging studies to visualize adenosine receptors in vivo. Its selective binding properties allow for better understanding of receptor distribution and function within the brain, aiding in the development of targeted therapies for neurological disorders .

Cardiovascular Research

Ischemic Heart Disease

In cardiovascular research, DPCPX has been instrumental in elucidating the role of adenosine receptors in heart function. Studies have demonstrated that DPCPX can affect myocardial responses during ischemic events, providing insights into potential therapeutic strategies for ischemic heart disease . The compound's selective action on A1 receptors makes it a candidate for further exploration in clinical settings.

Data Summary and Case Studies

Mécanisme D'action

1,3-Dipropylxanthine exerts its effects primarily by antagonizing adenosine receptors, particularly the A1 and A2A subtypes. By blocking these receptors, it inhibits the action of adenosine, a neurotransmitter that plays a role in promoting sleep and relaxation. This antagonistic action leads to increased alertness and wakefulness, similar to the effects of caffeine.

Comparaison Avec Des Composés Similaires

Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.

Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.

Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness: 1,3-Dipropylxanthine is unique in its specific substitution pattern, which confers distinct pharmacological properties compared to its analogs. Its selective antagonism of adenosine receptors makes it a valuable tool in research and potential therapeutic applications.

Activité Biologique

1,3-Dipropylxanthine (DPCPX) is a potent and selective antagonist of the adenosine A1 receptor, which has garnered attention for its implications in various biological processes, including neurotransmission, cardiovascular regulation, and potential therapeutic applications. This article delves into the biological activity of DPCPX, supported by data tables and relevant case studies.

- Chemical Name : 8-Cyclopentyl-1,3-dipropylxanthine

- Molecular Formula : C16H24N4O2

- Molecular Weight : 304.39 g/mol

- Purity : ≥99%

DPCPX acts as a selective antagonist at the adenosine A1 receptor subtype. The binding affinity (Ki values) for DPCPX against various adenosine receptors is as follows:

| Receptor Type | Ki (nM) |

|---|---|

| A1 | 3.9 |

| A2A | 130 |

| A2B | 50 |

| A3 | 4000 |

These values indicate that DPCPX is significantly more potent at the A1 receptor compared to other subtypes, highlighting its specificity and potential for targeted therapeutic applications .

Neurotransmission

DPCPX's role in modulating neurotransmission has been extensively studied. Research indicates that antagonism of the A1 receptor can lead to increased neuronal excitability and neurotransmitter release. For instance, in a study involving guinea pig brain slices, DPCPX inhibited the accumulation of cyclic AMP induced by adenosine, demonstrating its effectiveness in modulating intracellular signaling pathways mediated by adenosine receptors .

Cardiovascular Implications

The cardiovascular effects of DPCPX have also been investigated. It has been shown to influence cardiac contractility through its action on A1 receptors. In isolated cardiac preparations, DPCPX administration resulted in enhanced contractile force, suggesting a potential role in managing heart conditions associated with impaired adenosine signaling .

Case Studies

- Seizure Risk Assessment : In preclinical models, DPCPX was evaluated for its effects on seizure susceptibility. The compound was found to induce sustained epileptiform activity when administered in specific concentrations, indicating a complex interaction between adenosine signaling and seizure activity .

- Neuroprotective Effects : Studies have suggested that DPCPX may exert neuroprotective effects by mitigating the detrimental impact of excessive adenosine during pathological conditions such as ischemia. By blocking A1 receptors, DPCPX may help preserve neuronal integrity under stress conditions .

- Sleep Regulation : Given the role of adenosine in sleep promotion, DPCPX's antagonistic action on A1 receptors has been explored as a potential treatment for sleep disorders. Its ability to increase wakefulness through receptor blockade presents an interesting avenue for research into sleep apnea therapies .

Propriétés

IUPAC Name |

1,3-dipropyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-3-5-14-9-8(12-7-13-9)10(16)15(6-4-2)11(14)17/h7H,3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVIGUCNSRXAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185447 | |

| Record name | 1,3-Dipropylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31542-62-8 | |

| Record name | 1,3-Dipropylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dipropylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIPROPYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02T66W92D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.